molecular formula C22H23N3O3 B11144826 methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate

methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate

Cat. No.: B11144826
M. Wt: 377.4 g/mol
InChI Key: LDAWQOVHLVEWOQ-UHFFFAOYSA-N
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Description

Methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate is a complex organic compound that features a quinoline core structure substituted with an isopropyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines .

Scientific Research Applications

Methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit specific enzymes, while the pyridine ring can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar core properties.

    Pyridine: Another aromatic heterocycle with nitrogen in the ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.

Uniqueness

Methyl N-{[6-isopropyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-beta-alaninate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline or pyridine derivatives .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 3-[(6-propan-2-yl-2-pyridin-2-ylquinoline-4-carbonyl)amino]propanoate

InChI

InChI=1S/C22H23N3O3/c1-14(2)15-7-8-18-16(12-15)17(22(27)24-11-9-21(26)28-3)13-20(25-18)19-6-4-5-10-23-19/h4-8,10,12-14H,9,11H2,1-3H3,(H,24,27)

InChI Key

LDAWQOVHLVEWOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)NCCC(=O)OC)C3=CC=CC=N3

Origin of Product

United States

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